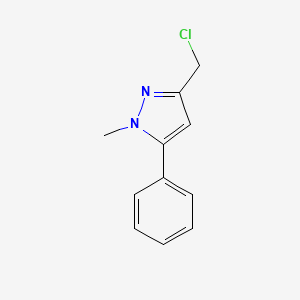

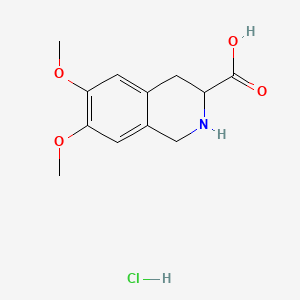

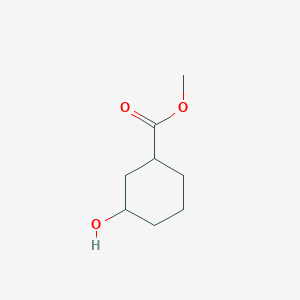

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

描述

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride , also known as heliamine , is an alkaloid isolated from the Mexican cereoid plant Backebergia militaris . It belongs to the class of tetrahydroisoquinoline carboxylic acids and has garnered interest due to its potential applications in medicinal chemistry.

Synthesis Analysis

- Pomeranz–Fritsch–Bobbitt Cyclization : The morpholinone derivative is converted into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via this classical cyclization method. The Pomeranz–Fritsch process has been widely used in the synthesis of chiral tetrahydroisoquinoline derivatives .

Chemical Reactions Analysis

Notably, the Pomeranz–Fritsch process has undergone modifications to improve reaction conditions, making it more practical and efficient .

科学研究应用

Enantioselective Synthesis

- The compound has been utilized in the enantioselective synthesis process. A study demonstrated the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, achieving high enantiopurity and good yields (Paál et al., 2008).

Synthesis and Modification of Isoquinoline Alkaloids

- The compound has been a focus in the synthesis and study of isoquinoline alkaloids. Research includes the development of methods for synthesis with high yield and purity, exploring its potential as a pharmaceutical compound (Bułyszko et al., 2015), (Azamatov et al., 2023).

Potential in Cancer Therapy

- A notable application of this compound is in cancer therapy. A study evaluated its antiproliferative action in rats with hepatocellular carcinoma, suggesting its potential as an anticancer therapy (Kumar et al., 2017).

Development of New Pharmaceutical Compounds

- There is ongoing research in developing new pharmaceutical compounds using this chemical. For instance, studies have explored its role in creating new opioid receptor antagonists (Ukrainets et al., 2010) and as a basis for carbonic anhydrase inhibitors (Gitto et al., 2011).

Synthesis of Novel Derivatives

- It has been used in the synthesis of novel derivatives, such as substituted acetamide derivatives and other functionally-substituted compounds, expanding the scope of chemical research and pharmaceutical applications (Aghekyan et al., 2016), (Aghekyan et al., 2009).

属性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPWZMWICGKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)